Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the 1,5-naphthyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 1,5-naphthyridine derivatives, including Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate, often involves multi-step reactions. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include bases, acids, and solvents like methanol and ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate can be compared with other 1,5-naphthyridine derivatives. Similar compounds include:
- 8-hydroxy-1,5-naphthyridine-2-carboxylic acid
- 6-(diphenylphosphoryl)-4-hydroxy-2-methyl-1,5-naphthyridine These compounds share similar structural features but may differ in their specific biological activities and applications .
Biological Activity
Methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications, supported by relevant data tables and research findings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of naphthyridine derivatives, including this compound. The compound exhibits significant antibacterial activity against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related naphthyridine derivatives against Staphylococcus aureus and Bacillus cereus ranged from 6 to 7 mM, indicating moderate to strong antibacterial properties .
- Molecular docking studies suggest that the bromination of the naphthyridine skeleton enhances antibacterial activity, particularly against Gram-positive bacteria .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of naphthyridine derivatives have also been investigated. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation:
- A study found that certain naphthyridine derivatives exhibited cytotoxicity against human cancer cell lines such as HL-60 and HeLa cells .
- These compounds have been noted for their ability to inhibit topoisomerase II, which is crucial for DNA replication in cancer cells .
Anti-Parasitic Activity
The compound has been evaluated for its anti-parasitic activity , particularly against Leishmania species. Research indicates that naphthyridine derivatives can exhibit selective toxicity towards parasitic cells while sparing human cells:
- An initial study showed weak efficacy in mouse models for visceral leishmaniasis, but modifications to the chemical structure improved activity significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical in optimizing the biological activity of this compound. Key findings include:
- Bromination at the 8-position enhances antibacterial properties.
- The presence of a methoxy group at the 3-position is associated with increased cytotoxicity against cancer cells.
- Modifications to the carboxylate group can influence both solubility and bioavailability, impacting overall efficacy .
Data Table: Biological Activity Summary
Case Study: Antimicrobial Screening
A comprehensive screening of various naphthyridine derivatives, including this compound, was conducted to assess their antimicrobial efficacy. The study utilized a range of bacterial strains and demonstrated that modifications in molecular structure could lead to significant differences in activity profiles.
Research Findings on Cytotoxicity
In vitro studies have shown that certain naphthyridine derivatives possess strong cytotoxic effects against cancer cell lines. For example, a derivative comparable to this compound was found to inhibit cell growth effectively through mechanisms involving DNA intercalation and topoisomerase inhibition .
Properties
Molecular Formula |
C11H9BrN2O3 |
---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
methyl 8-bromo-3-methoxy-1,5-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-8-5-7-9(6(12)3-4-13-7)14-10(8)11(15)17-2/h3-5H,1-2H3 |
InChI Key |
ULBPNXOPWDQKRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2N=C1C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.